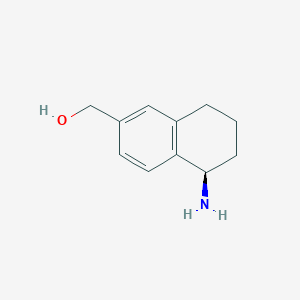
(5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is a chiral organic compound that features a tetrahydronaphthalene core with an amino group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Menthol: A monoterpenoid with a similar hydroxyl group but different structural features.
Cyclohexanol: Another alcohol with a cyclohexane ring, differing in the absence of the amino group and the tetrahydronaphthalene core.
Uniqueness
(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene core. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
828914-11-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
InChI Key |
LMNWQFGQPQCNCL-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)CO)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


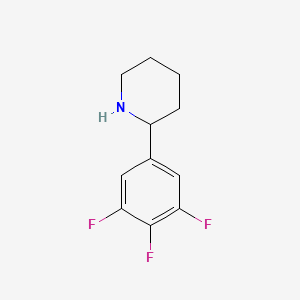
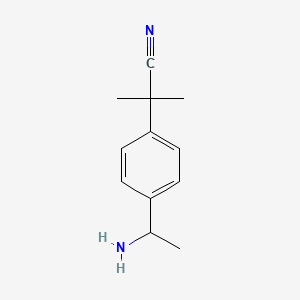

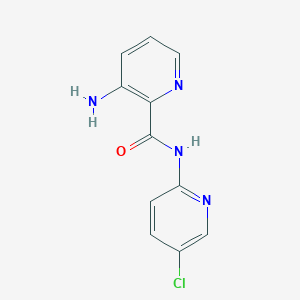
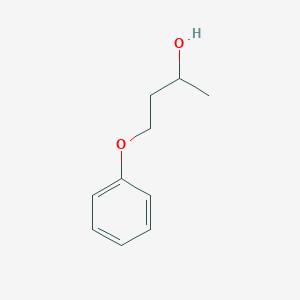


![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)




